molecular formula C20H25NO3 B11506495 6-Ethoxy-1-(4-ethoxyphenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline

6-Ethoxy-1-(4-ethoxyphenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11506495
M. Wt: 327.4 g/mol
InChI Key: XWOKPTXARVZGLR-UHFFFAOYSA-N
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Description

6-Ethoxy-1-(4-ethoxyphenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of ethoxy and methoxy groups attached to the isoquinoline core, which imparts unique chemical and physical properties. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-Ethoxy-1-(4-ethoxyphenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Ethoxy and Methoxy Groups: The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate ethyl and methyl halides.

    Cyclization: The final step involves cyclization to form the tetrahydroisoquinoline structure.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

6-Ethoxy-1-(4-ethoxyphenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or amines, into the molecule.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Ethoxy-1-(4-ethoxyphenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its structural similarity to neurotransmitters.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Ethoxy-1-(4-ethoxyphenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include modulation of neurotransmitter levels or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar compounds to 6-Ethoxy-1-(4-ethoxyphenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline include other tetrahydroisoquinolines with different substituents. For example:

    6-Ethoxy-1-indanone: This compound has a similar core structure but lacks the methoxy group, leading to different chemical properties.

    4-Hydroxy-2-quinolones: These compounds share the quinoline core but have hydroxyl groups instead of ethoxy and methoxy groups, resulting in different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

6-ethoxy-1-(4-ethoxyphenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C20H25NO3/c1-4-23-16-8-6-14(7-9-16)20-17-13-18(22-3)19(24-5-2)12-15(17)10-11-21-20/h6-9,12-13,20-21H,4-5,10-11H2,1-3H3

InChI Key

XWOKPTXARVZGLR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OCC)OC

Origin of Product

United States

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